N-(1-benzyl-4-piperidinyl)-5-chloro-2-thiophenecarboxamide -

N-(1-benzyl-4-piperidinyl)-5-chloro-2-thiophenecarboxamide

Catalog Number: EVT-4567236
CAS Number:
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • The synthesis of [carbonyl-14C]YM-09151-2, a potent neuroleptic agent, from 4-amino-2-hydroxy-[carboxyl-14C]benzoic acid in six stages. The overall radiochemical yield was 79.1% at a specific activity of 21.18 mCi/mmol [].
  • The synthesis of (methoxy-d3)YM-09151-2 from methyl 2-(methoxy-d3)-4-(N-methyl-N-tosylamido)benzoate, which was obtained by reacting methyl 2-hydroxy-4-(N-methyl-N-tosylamido)benzoate with iodomethane-d3 [].
Molecular Structure Analysis
  • The crystal and molecular structure of N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide was determined by X-ray diffraction, revealing an intramolecular hydrogen bond between the amide nitrogen and the methoxyl oxygen atoms forming a new six-membered ring fused with the benzene ring [].
  • Both anhydrous and monohydrate crystals of YM-09151-1, a neuroleptic drug, were found to show disordering, and four conformers were identified. An intramolecular hydrogen bond between the amidic N and the methoxy O was observed in both crystals [].
Mechanism of Action
  • YM-08050, a novel benzamide derivative, exhibited potent inhibitory effects on dopamine-sensitive adenylate cyclase and [3H]dopamine binding in canine caudate nucleus synaptic membrane fractions, suggesting that it acts as a central dopaminergic blocker [].
  • The arylpiperazine derivatives LP-211 and MEL-9 exhibited competitive displacement of [3H]‐(2R)‐1‐[(3‐hydroxyphenyl)sulfonyl]‐2‐[2‐(4‐methyl‐1‐piperidinyl)ethyl]pyrrolidine ([3H]‐SB‐269970) radioligand binding and insurmountable antagonism of 5‐carboxamidotryptamine (5‐CT)‐stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells stably expressing human 5‐HT7 receptors, indicating that they are high-affinity long-acting inhibitors of human 5‐HT7 receptor binding and function [].
Applications
  • Neurological disorders: Numerous benzamide derivatives have shown promise as antipsychotic agents, exhibiting potent dopamine D2 receptor antagonism [, ].
  • Gastrointestinal disorders: Certain substituted benzamides act as serotonin 5-HT4 receptor agonists, promoting gastrointestinal motility [, ].
  • Infectious diseases: Some benzamide derivatives have exhibited activity against parasites, including Schistosoma mansoni [].
  • Cancer: Recent studies have explored the potential of benzamide derivatives as anticancer agents, targeting various cellular pathways involved in cancer cell growth and proliferation [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent dopamine antagonist identified as a potential antipsychotic drug. [] It exhibits a much higher potency than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior, indicating its potential as a treatment for psychosis. [, ] Studies suggest that YM-09151-2 may possess a favorable side effect profile compared to existing antipsychotics like haloperidol and chlorpromazine. [, ]

N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-08050)

Compound Description: YM-08050 is another potent central dopamine antagonist identified as a potential antipsychotic drug. [] Pharmacological studies demonstrate its ability to inhibit apomorphine-induced stereotyped behavior and emesis, methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open field behavior. [] Compared to haloperidol and chlorpromazine, YM-08050 displays a greater inhibitory effect on dopamine binding and dopamine-sensitive adenylate cyclase in canine caudate nucleus synaptic membranes, suggesting potent central dopaminergic blockade. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide

Compound Description: This benzamide derivative exhibits neuroleptic activity. [, ] Structural studies reveal that this compound, similarly to YM-09151-2, possesses an intramolecular hydrogen bond between the amide nitrogen and methoxyl oxygen atoms. [] The presence of this hydrogen bond appears to be a common feature in structurally related benzamide neuroleptics. []

4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide

Compound Description: This compound exhibits potent serotonin 5-HT4 receptor agonistic activity. [] Specifically, the (S)-(-) enantiomer, known as SK-951, shows twice the activity compared to its (R)-(+) counterpart. [] This finding highlights the importance of stereochemistry in determining biological activity within this class of compounds.

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

Compound Description: BRL 20596 is an anilide derivative designed as an analog of the substituted benzamide clebopride. [, ] Unlike clebopride, which exhibits both antipsychotic and gastric stimulatory effects, BRL 20596 lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. [, ] This suggests that benzamides and their corresponding anilides might share similar binding affinities for central dopamine receptors. [, ]

Properties

Product Name

N-(1-benzyl-4-piperidinyl)-5-chloro-2-thiophenecarboxamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-chlorothiophene-2-carboxamide

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C17H19ClN2OS/c18-16-7-6-15(22-16)17(21)19-14-8-10-20(11-9-14)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,19,21)

InChI Key

RNFLKDBWQUBGPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.